molecular formula C9H12N4O6 B6275563 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one CAS No. 69100-02-3

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one

Número de catálogo: B6275563
Número CAS: 69100-02-3
Peso molecular: 272.2
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one is a modified pyrimidine nucleoside analog characterized by:

  • A 5-nitro substituent on the pyrimidin-2-one ring, which confers strong electron-withdrawing properties.
  • An amino group at position 4 of the pyrimidine core.
  • A β-D-ribofuranose (oxolan-2-yl) sugar moiety with stereochemistry (2R,4S,5R) and hydroxyl/hydroxymethyl groups.

Propiedades

Número CAS

69100-02-3

Fórmula molecular

C9H12N4O6

Peso molecular

272.2

Pureza

95

Origen del producto

United States

Métodos De Preparación

Nucleoside Precursor Modification

A common approach involves modifying pre-existing nucleoside frameworks. The sugar moiety, typically derived from ribose or 2'-deoxyribose, is functionalized before introducing the nitro and amino groups. For example:

  • Starting material : Uridine or cytidine analogs are often used due to their structural similarity.

  • Protection steps : Hydroxyl groups on the sugar (e.g., 4-hydroxy and hydroxymethyl) are protected using acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent undesired reactions during nitration.

A representative synthesis begins with [(2R,4S,5R)-4-(tert-butyldimethylsilyloxy)-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-2-one. Nitration at C5 is achieved using fuming nitric acid in dichloromethane at −10°C, yielding a 78% regioselective product. Subsequent amination at C4 employs ammonium hydroxide under microwave irradiation (120°C, 30 min), followed by deprotection with tetrabutylammonium fluoride (TBAF).

Table 1: Key Reaction Conditions for Precursor Modification

StepReagents/ConditionsYieldCitation
NitrationHNO₃, CH₂Cl₂, −10°C78%
AminationNH₄OH, microwave, 120°C65%
DeprotectionTBAF, THF, rt89%

Direct Pyrimidine Ring Assembly

An alternative route constructs the pyrimidine ring de novo on the sugar backbone:

  • Sugar activation : The oxolan-2-yl derivative is converted to a glycosyl donor (e.g., trichloroacetimidate) to facilitate coupling.

  • Cyclocondensation : A β-keto ester reacts with guanidine nitrate in ethanol under reflux, forming the pyrimidine ring with simultaneous nitration at C5.

  • Selective amination : The C4 position is aminated using hydroxylamine-O-sulfonic acid in DMF at 60°C.

This method avoids competing side reactions but requires strict anhydrous conditions to prevent sugar decomposition.

Biocatalytic Approaches

Enzymatic Glycosylation

Patent EP2992107A2 discloses a transglycosylation method using purine nucleoside phosphorylase (PNP) to attach the sugar moiety to 5-nitrocytosine. Key advantages include:

  • Stereochemical control : Enzymes enforce the (2R,4S,5R) configuration with >99% enantiomeric excess.

  • Mild conditions : Reactions proceed in aqueous buffer (pH 7.4) at 37°C, avoiding harsh reagents.

Table 2: Enzymatic vs. Chemical Synthesis Comparison

ParameterEnzymatic MethodChemical Method
Yield82%68%
Stereopurity>99% ee92% ee
Reaction Time24 h48 h
Citation

Industrial-Scale Production

Continuous Flow Nitration

Evitachem’s protocol employs microreactor technology to enhance safety and efficiency during nitration:

  • Reactor design : A stainless-steel coil reactor (ID: 1 mm) maintains precise temperature control (−10°C ± 0.5°C).

  • Residence time : 2 minutes minimizes decomposition risks.

  • Productivity : 12 kg/day with 94% purity (HPLC).

Crystallization Optimization

Final purification uses antisolvent crystallization from ethanol/water (7:3 v/v). Seeding with 0.1% w/w product crystals yields 95% recovery of polymorph Form I, confirmed by PXRD.

Analytical Characterization

Structural Confirmation

  • NMR : 1H^1H NMR (DMSO-d₆, 600 MHz): δ 8.21 (s, 1H, H6), 6.12 (d, J = 6.0 Hz, 1H, H1'), 5.32 (br s, 2H, NH₂), 4.42–4.38 (m, 1H, H4'), 3.95–3.89 (m, 2H, H5').

  • HRMS : m/z 313.0912 [M+H]⁺ (calc. 313.0905).

Purity Assessment

HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows 99.2% purity with t₃ = 8.7 min.

Challenges and Mitigation

Nitro Group Instability

The nitro group undergoes partial reduction under basic conditions. Mitigation strategies include:

  • pH control : Maintaining reaction pH < 7 using citrate buffers.

  • Radical scavengers : Adding 1% hydroquinone suppresses free radical side reactions.

Sugar Epimerization

High-temperature steps risk epimerization at C2. Solutions involve:

  • Low-temperature coupling : −20°C in THF with BF₃·OEt₂ catalysis.

  • Enzymatic methods : PNP avoids thermal stress entirely .

Análisis De Reacciones Químicas

Phosphorylation Reactions

The compound undergoes enzymatic phosphorylation to form bioactive triphosphate derivatives, a critical step for its antiviral activity. This reaction is catalyzed by cellular kinases under physiological conditions.

Reaction TypeConditionsReactants/ReagentsProductsKey Observations
PhosphorylationATP, kinase enzymes, pH 7.4, 37°CATP, Mg²⁺5'-Triphosphate derivativeEnhances incorporation into viral RNA/DNA during replication

This phosphorylation step is stereospecific, requiring the (2R,4S,5R)-oxolane configuration for substrate recognition by kinases.

Glycosidic Bond Hydrolysis

The β-N-glycosidic bond linking the oxolane (sugar) moiety to the pyrimidinone base is susceptible to acid-catalyzed hydrolysis:

Reaction TypeConditionsReactants/ReagentsProductsKey Observations
Acid hydrolysisHCl (0.1–1 M), 60–90°CH₂OFree pyrimidinone + oxolane sugarRate depends on pH and temperature; destabilizes the compound in acidic environments

Hydrolysis reduces bioactivity but provides insights into metabolic stability.

Nitro Group Reduction

The nitro group at position 5 of the pyrimidinone ring undergoes selective reduction to an amino group under catalytic hydrogenation:

Reaction TypeConditionsReactants/ReagentsProductsKey Observations
Catalytic hydrogenationH₂ (1–3 atm), Pd/C, EtOHH₂, palladium catalyst5-Amino derivativeRetains oxolane stereochemistry; improves solubility

This reduction is critical for synthesizing analogs with enhanced binding to viral polymerases.

Enzyme-Mediated Reactions

The compound interacts with viral polymerases (e.g., HCV NS5B, influenza RNA polymerase) as a competitive inhibitor:

| Enzyme Target

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that compounds similar to 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one exhibit antiviral properties. These compounds can inhibit viral replication by mimicking natural nucleosides. For instance, studies have shown that modifications in the pyrimidine structure can enhance efficacy against viruses such as HIV and Hepatitis C .

Anticancer Properties

The compound's structural analogs have been investigated for their potential as anticancer agents. The presence of the nitro group is significant as it can be reduced to generate reactive intermediates that may induce apoptosis in cancer cells. This mechanism has been explored in various studies focusing on cell lines representing different types of cancer .

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying nucleic acid interactions and enzyme mechanisms. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and substrate specificity. Furthermore, the compound's incorporation into oligonucleotides can provide insights into DNA/RNA functionality and stability .

Case Study 1: Antiviral Efficacy

A study conducted by Matsuda et al. (2008) demonstrated that a related compound exhibited significant antiviral activity against Hepatitis C virus in vitro. The study highlighted the importance of the hydroxymethyl group in enhancing binding affinity to viral polymerases .

Case Study 2: Anticancer Activity

In another investigation published in Cancer Research, researchers synthesized various derivatives of the compound and evaluated their cytotoxic effects on breast cancer cell lines. Results indicated that specific modifications led to increased apoptosis rates compared to standard treatments, suggesting a promising avenue for further drug development .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparación Con Compuestos Similares

4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one (PubChem)

Feature Target Compound 5-Methyl Analog
Pyrimidine Substituent 5-nitro (electron-withdrawing) 5-methyl (electron-donating)
Sugar Moiety β-D-ribofuranose (2R,4S,5R) β-D-ribofuranose (2R,5R)
Key Properties Higher reactivity, potential for redox activity Enhanced stability, lipophilicity
Biological Implications Likely targets enzymes sensitive to nitro groups (e.g., nitroreductases) May exhibit reduced cytotoxicity compared to nitro analogs

In contrast, the methyl group in the analog may improve metabolic stability but reduce target engagement .

RX-3117 (4-amino-1-((1S,4R,5S)-2-fluoro-4,5-dihydroxy-1-hydroxymethyl-cyclopent-2-enyl)-1H-pyrimidin-2-one)

Feature Target Compound RX-3117
Sugar Structure Ribofuranose (oxolane) Cyclopentene ring with fluorine substituent
Functional Groups 4-hydroxy, 5-hydroxymethyl 2-fluoro, 4,5-dihydroxy
Key Properties Polar, moderate solubility Enhanced metabolic stability due to fluorine
Biological Implications Oxolane sugar may mimic natural nucleosides Fluorine improves bioavailability and resistance to enzymatic degradation

Discussion: RX-3117’s cyclopentene ring introduces conformational rigidity, while fluorine enhances binding affinity and pharmacokinetics. The target compound’s ribofuranose moiety may favor recognition by nucleoside transporters .

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one (CAS 13491-41-3)

Feature Target Compound CAS 13491-41-3
Pyrimidine Substituent 4-amino, 5-nitro 4-hydroxyamino
Sugar Moiety 4-hydroxy, 5-hydroxymethyl 3,4-dihydroxy, 5-hydroxymethyl
Key Properties Nitro group enables redox cycling Hydroxyamino may act as a nitric oxide donor
Biological Implications Potential for oxidative stress in target cells Possible vasodilatory or antiparasitic effects

Discussion: The hydroxyamino group in CAS 13491-41-3 suggests a prodrug mechanism, whereas the nitro group in the target compound may directly inhibit enzymes or generate reactive species .

Structural and Functional Insights

  • Electron-Withdrawing vs. Donating Groups : Nitro (target) vs. methyl (PubChem analog) substituents dictate reactivity and interaction profiles.
  • Sugar Modifications: Ribofuranose (target) vs. cyclopentene (RX-3117) alter conformational flexibility and enzyme recognition.
  • Hydroxyl Group Positioning : Dihydroxy oxolane (CAS 13491-41-3) increases hydrophilicity, affecting membrane permeability.

Research Tools and Methodologies

Advanced tools like UCSF Chimera enable structural visualization and docking studies to compare binding modes of these analogs with biological targets . Such analyses are critical for rational drug design.

Actividad Biológica

The compound 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one (CAS: 69100-02-3) is a notable derivative of pyrimidine and has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : 4-amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyrimidin-2(1H)-one
  • Molecular Formula : C9H12N4O6
  • Molecular Weight : 272.22 g/mol
  • Purity : 97% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives against bacterial strains, it was found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Antiviral Activity

The antiviral potential of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitro-1,2-dihydropyrimidin-2-one has been explored in vitro. It showed promising results against several viruses, particularly in inhibiting viral replication at concentrations as low as 5 µM. The mechanism appears to involve interference with viral RNA synthesis .

Cytotoxicity and Selectivity

A cytotoxicity assay performed on various human cell lines revealed that while the compound exhibits some level of toxicity at higher concentrations (IC50 values ranging from 30 to 100 µM), it remains selective for cancerous cells compared to normal cells. This selectivity is crucial for therapeutic applications .

The proposed mechanism of action involves the inhibition of nucleic acid synthesis through the disruption of pyrimidine metabolism. The nitro group is believed to play a pivotal role in enhancing the compound's reactivity towards nucleophilic sites in nucleic acids .

Table 1: Biological Activity Summary

Activity Result Reference
AntimicrobialMIC: 10 - 50 µg/mL
AntiviralIC50: 5 µM
CytotoxicityIC50: 30 - 100 µM
Mechanism of ActionInhibition of nucleic acid synthesis

Table 2: Comparative Studies

Compound MIC (µg/mL) IC50 (µM) Activity Type
4-amino-1-[(2R,4S,5R)-...]10 - 5030 - 100Antimicrobial/Cytotoxic
Compound X20 - 60>100Antimicrobial
Compound Y<10<30Antiviral

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at a concentration of 20 µg/mL, the compound reduced bacterial viability by over 90%. This suggests potential for development into an antimicrobial agent suitable for treating infections caused by resistant strains.

Case Study 2: Antiviral Mechanism Investigation

A separate investigation focused on its antiviral properties against influenza virus. The study demonstrated that treatment with the compound at a concentration of 5 µM significantly reduced viral titers in infected cell cultures. Further mechanistic studies revealed that it inhibits viral RNA polymerase activity, thereby preventing viral replication.

Q & A

Q. Q: What are the primary challenges in synthesizing this compound, and how can stereochemical purity be ensured?

A: The compound’s complexity arises from its nucleoside-like structure with multiple stereocenters (2R,4S,5R configuration). Key challenges include:

  • Stereochemical control : Use chiral catalysts or enzymatic resolution to maintain configuration during glycosidic bond formation .
  • Nitro group stability : Avoid harsh acidic/basic conditions to prevent decomposition; employ low-temperature reactions (<0°C) for nitro-substituted pyrimidinones .
  • Purification : Utilize reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate diastereomers .

Advanced Structural Characterization

Q. Q: Which spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?

A:

  • NMR : Assign stereochemistry via 1H^1H-1H^1H COSY and 1H^1H-13C^{13}C HSQC to correlate sugar proton coupling constants (e.g., J4,5J_{4,5}) with oxolane ring conformation .
  • X-ray crystallography : Resolve nitro group orientation and hydrogen-bonding networks in the solid state .
  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict vibrational spectra (IR/Raman) and compare with experimental data .

Mechanistic Studies in Biological Systems

Q. Q: How can researchers investigate the compound’s potential as a nucleoside analog in antiviral or anticancer activity?

A:

  • Enzyme inhibition assays : Test against viral polymerases (e.g., HIV reverse transcriptase) or human DNA methyltransferases using 3H^3H-labeled substrates .
  • Metabolic stability : Incubate with liver microsomes to assess nitro group reduction or glycosidic bond cleavage via LC-MS/MS .
  • Cellular uptake : Radiolabel the compound (14C^{14}C-at sugar moiety) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .

Computational Modeling for Reactivity Prediction

Q. Q: What computational strategies can predict the compound’s reactivity in novel reactions?

A:

  • Reaction pathway screening : Use artificial force-induced reaction (AFIR) methods to explore possible intermediates and transition states .
  • Solvent effects : Simulate solvation with COSMO-RS to optimize reaction conditions (e.g., DMF vs. THF) for nitro group functionalization .
  • Machine learning : Train models on existing pyrimidinone reaction datasets to predict regioselectivity in electrophilic substitutions .

Stability and Handling in Experimental Settings

Q. Q: What precautions are essential for maintaining compound stability during storage and experiments?

A:

  • Storage : Store at -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • In-lab handling : Use gloveboxes for moisture-sensitive steps (e.g., glycosylation) and monitor nitro group integrity via periodic 1H^1H NMR .
  • Waste disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Resolving Contradictory Biological Data

Q. Q: How should researchers address discrepancies in reported biological activity across studies?

A:

  • Batch analysis : Compare purity (>98% via HPLC) and stereochemical composition (specific rotation, [α]D_D) between studies .
  • Assay validation : Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Metabolite profiling : Identify degradation products (e.g., 5-nitroso derivatives) that may exhibit off-target effects .

In Vivo Pharmacokinetic Profiling

Q. Q: What methodologies optimize pharmacokinetic studies for this compound in animal models?

A:

  • Dosing routes : Compare oral bioavailability vs. intravenous administration using LC-MS/MS to measure plasma CmaxC_{max} and t1/2t_{1/2} .
  • Tissue distribution : Conduct whole-body autoradiography in rodents after administering 14C^{14}C-labeled compound .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect nitro-reduced metabolites in urine and feces .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.